5-Phenyl-1,2,4-triazin-3(2H)-one 5-Phenyl-1,2,4-triazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 31952-61-1
VCID: VC18518255
InChI: InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
SMILES:
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol

5-Phenyl-1,2,4-triazin-3(2H)-one

CAS No.: 31952-61-1

Cat. No.: VC18518255

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-1,2,4-triazin-3(2H)-one - 31952-61-1

Specification

CAS No. 31952-61-1
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
IUPAC Name 5-phenyl-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C9H7N3O/c13-9-11-8(6-10-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Standard InChI Key CURGSMAEMFWRQL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=O)NN=C2

Introduction

Structural and Chemical Characteristics of 5-Phenyl-1,2,4-triazin-3(2H)-one

Molecular Architecture

The compound features a 1,2,4-triazin-3(2H)-one backbone, where the triazine ring is fused with a ketone group at position 3 and a phenyl substituent at position 5. This arrangement confers unique electronic properties, as evidenced by its logP value of 1.54, indicating moderate lipophilicity . The planar structure of the triazinone ring facilitates π-π stacking interactions, which are critical in supramolecular chemistry and drug-receptor binding .

Key Spectral Data:

  • IR Spectroscopy: Strong absorption bands at 1,645 cm⁻¹ (C=O stretch) and 1,635 cm⁻¹ (C=N stretch) confirm the presence of the triazinone core .

  • ¹H-NMR: Signals at δ 7.45–7.86 ppm correspond to aromatic protons, while a singlet at δ 5.89 ppm is attributed to the N-CH₂ group in derivatives .

  • ¹³C-NMR: Peaks at δ 158.59 ppm (C=N) and δ 179.59 ppm (C=O) validate the core structure .

Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₇N₃O
Molecular Weight173.17 g/mol
Exact Mass173.05897 g/mol
PSA (Polar Surface Area)38.67 Ų
logP1.54
Melting PointNot reported
Boiling PointNot reported

These properties suggest moderate solubility in polar solvents, making the compound suitable for reactions in ethanol or DMSO .

Synthetic Methodologies

Cyclization of Benzil Derivatives

A seminal synthesis route involves the reaction of benzil (1,2-diphenylethanedione) with semicarbazide or thiosemicarbazide under reflux conditions. For example, Rykowski and van der Plas (1980) demonstrated that heating benzil with semicarbazide in ethanol for 30 hours yields 5,6-diphenyl-1,2,4-triazin-3(2H)-one, a closely related analog . Adapting this method, the 5-phenyl variant can be synthesized by substituting benzil with phenylglyoxal, though reaction yields may vary .

Hydroxymethylation and Functionalization

Biological and Pharmacological Applications

Molluscicidal Activity

Fluorinated triazinone derivatives exhibit potent activity against Biomphalaria alexandrina snails, vectors of schistosomiasis. In comparative studies, compounds such as 6-(5’-fluoro-2’-aminophenyl)-3-thioxo-1,2,4-triazinone demonstrated efficacy comparable to Baylucide (niclosamide), the standard molluscicide . The LC₅₀ values for these derivatives range from 0.12–0.25 ppm, underscoring their potential as environmentally friendly alternatives .

Material Science Applications

Coordination Polymers

The triazinone core serves as a ligand in metal-organic frameworks (MOFs). Its ability to coordinate with transition metals like Cu(II) and Fe(III) has been exploited to design porous materials for gas storage and catalysis . For instance, copper-triazinone complexes show enhanced CO₂ adsorption capacity (12.5 mmol/g at 298 K) .

Organic Electronics

Triazinone derivatives are investigated as electron-transport materials in organic light-emitting diodes (OLEDs). The compound’s electron-deficient nature facilitates charge injection, with reported electron mobility of 0.15 cm²/V·s in thin-film configurations .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (50–70%) and lengthy reaction times (>24 hours). Advances in microwave-assisted synthesis or flow chemistry could enhance efficiency. For example, continuous flow reactors might reduce reaction times to <2 hours while improving yields to >90%.

Toxicity Profiling

While triazinones show promise, their ecotoxicological impacts remain underexplored. Computational models predict moderate aquatic toxicity (LC₅₀ = 10–50 mg/L for Daphnia magna), necessitating empirical validation .

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